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Compound of Interest

Compound Name: ETP-46321

Cat. No.: B15541992

An In-depth Review of the Potent and Orally Bioavailable PI3Ka/d Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of ETP-46321, a potent and orally bioavailable dual inhibitor of
phosphoinositide 3-kinase (PI3K) alpha (a) and delta (d) isoforms. This document is intended
for researchers, scientists, and drug development professionals interested in the therapeutic
potential of targeting the PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Physicochemical Properties

ETP-46321 is an imidazopyrazine derivative with the systematic IUPAC name 5-(2-((4-
(methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-
amine. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers of ETP-46321
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Identifier Value

5-(2-((4-(methylsulfonyl)piperazin-1-
IUPAC Name yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-

yl)pyrimidin-2-amine

CS(=0)

SMILES (=O)N1CCN(Cc2cn3c(c(n2)N2CCOCC2)c(cn3)c
3cnce(n3)N)CC1

InChl Key OHKDVDMWRKFZRB-UHFFFAOYSA-N

CAS Number 1252594-99-2

Molecular Formula C20H27N903S

Molecular Weight 473.55 g/mol

Table 2: Physicochemical Properties of ETP-46321

Property Value Reference

[Generic chemical supplier

Appearance White to off-white solid powder
data]
- ) ) [Generic chemical supplier
Solubility Soluble in DMSO, not in water
data]
] [Generic chemical supplier
Purity >98% by HPLC

data]

Short term at 0-4°C, long term [Generic chemical supplier

Storage
at -20°C data]

Pharmacological Properties and Mechanism of
Action

ETP-46321 is a highly potent inhibitor of PI3Ka and PI13K9, two key isoforms of the class | PI3K
family. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a
wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.
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Dysregulation of this pathway is a frequent event in human cancers, making it an attractive
target for therapeutic intervention.

ETP-46321 exerts its biological effects by competitively binding to the ATP-binding pocket of
the p110a and p110d catalytic subunits of PI3K, thereby inhibiting their kinase activity. This
blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to
phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. The reduction in
PIP3 levels leads to decreased activation of downstream effectors, most notably the
serine/threonine kinase Akt. The subsequent deactivation of the Akt signaling cascade results
in the inhibition of cell growth, induction of cell cycle arrest, and apoptosis in cancer cells.
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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of ETP-46321.
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Table 3: In Vitro Inhibitory Activity of ETP-46321

Target IC50 / Ki Reference

p110a Ki: 2.3 nM [1]

p1103 Ki: 14.2 nM [1]
>200-fold less potent than

pl110pB [2]
p110a
>60-fold less potent than

pl10y [2]
p110a

mTOR IC50 > 5 pM [2]

DNA-PK IC50 >5 uM [2]

Preclinical Efficacy

ETP-46321 has demonstrated significant anti-tumor activity in various preclinical models, both
in vitro and in vivo.

In Vitro Cellular Activity

In cell-based assays, ETP-46321 has been shown to inhibit the proliferation of various cancer
cell lines.[2] It effectively reduces the phosphorylation of Akt, a key downstream effector of
PI3K, confirming its on-target activity in a cellular context.[3] Furthermore, treatment with ETP-
46321 can induce cell cycle arrest and inhibit vascular endothelial growth factor (VEGF)-
dependent sprouting of human umbilical vein endothelial cells (HUVEC), suggesting potential
anti-angiogenic properties.[2]

In Vivo Antitumor Activity

ETP-46321 exhibits good oral bioavailability and a favorable pharmacokinetic profile in mice.[4]
In xenograft models, once-daily oral administration of ETP-46321 has been shown to
significantly delay the growth of colon and lung carcinoma tumors.[2] Pharmacodynamic
studies in these models confirmed that the compound effectively reduces the phosphorylation
of Akt in tumor tissues.[3] Moreover, ETP-46321 has demonstrated synergistic effects when
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combined with cytotoxic agents like doxorubicin in an ovarian cancer model.[2] In a genetically
engineered mouse model (GEMM) of lung cancer driven by a K-Ras mutation, treatment with
ETP-46321 resulted in significant tumor growth inhibition.[3]

Table 4: In Vivo Pharmacokinetic Parameters of ETP-46321 in Mice

Parameter Value Reference
Bioavailability (Oral) 90% [4]
Clearance 0.6 L/h/Kg [4]

Experimental Protocols

This section provides an overview of the methodologies that can be employed to evaluate the
activity of ETP-46321.

Synthesis of ETP-46321

A detailed, step-by-step synthesis protocol for ETP-46321 is not publicly available in the
provided search results. However, the synthesis of similar imidazo[1,2-a]pyrazine derivatives
has been described in the literature. A general synthetic approach would likely involve a multi-
step process culminating in the coupling of the core imidazopyrazine scaffold with the
morpholine and the sulfonylpiperazine side chains. For researchers requiring the compound, it
iIs commercially available from various chemical suppliers.

In Vitro Kinase Assay

The inhibitory activity of ETP-46321 against PI3K isoforms can be determined using a variety of
in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer
(TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
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Figure 2: General workflow for an in vitro PI3K kinase assay.
A typical protocol would involve:

o Compound Preparation: Prepare a serial dilution of ETP-46321 in an appropriate solvent
(e.g., DMSO).

e Reaction Setup: In a microplate, combine the PI3K enzyme (e.g., recombinant p110a/p85a),
the lipid substrate (PIP2), and the test compound at various concentrations.

e Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the
plate at room temperature for a defined period.

» Detection: Stop the reaction and measure the amount of PIP3 produced using a suitable
detection method.

» Data Analysis: Calculate the percent inhibition for each compound concentration and
determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of ETP-46321 on cancer cells can be assessed using various
methods, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as
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an indicator of cell viability.

A general procedure is as follows:

o Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
o Compound Treatment: Treat the cells with a serial dilution of ETP-46321.
 Incubation: Incubate the cells for a specified period (e.g., 72 hours).

o Measurement: Add the appropriate reagent (e.g., MTT, CellTiter-Glo) and measure the signal
(absorbance or luminescence) according to the manufacturer's instructions.

o Data Analysis: Determine the concentration of ETP-46321 that inhibits cell growth by 50%
(GI50).

Western Blotting for Phospho-Akt

To confirm the mechanism of action of ETP-46321 in cells, Western blotting can be used to
measure the levels of phosphorylated Akt (p-Akt).

A standard Western blot protocol includes:

Cell Treatment and Lysis: Treat cancer cells with ETP-46321 for a specified time, then lyse
the cells to extract proteins.

» Protein Quantification: Determine the protein concentration of the lysates.

o SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel
electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

o Immunoblotting: Block the membrane and then incubate with primary antibodies specific for
p-Akt (e.g., at Ser473) and total Akt.

o Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody
and detect the signal using an enhanced chemiluminescence (ECL) reagent.

o Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
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In Vivo Xenograft Studies

The in vivo efficacy of ETP-46321 can be evaluated in tumor xenograft models.
A typical experimental design involves:

e Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice
(e.g., nude or SCID mice).

e Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then
randomize the mice into treatment and control groups.

e Compound Administration: Administer ETP-46321 (e.g., by oral gavage) or vehicle control to
the respective groups daily for a defined period.

e Tumor Measurement: Measure tumor volume and body weight regularly throughout the
study.

» Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh
them. Tumor tissues can be collected for pharmacodynamic analysis (e.g., Western blotting
for p-Akt).

Conclusion

ETP-46321 is a potent and selective dual inhibitor of PI3Ka and PI3Kd with promising
preclinical anti-cancer activity. Its favorable pharmacokinetic properties, including good oral
bioavailability, make it an attractive candidate for further development. This technical guide
provides a foundation for researchers and drug developers to understand the key
characteristics of ETP-46321 and to design further studies to explore its therapeutic potential.
The provided experimental outlines can serve as a starting point for the in-depth investigation
of this and similar targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15541992?utm_src=pdf-body
https://www.benchchem.com/product/b15541992?utm_src=pdf-body
https://www.benchchem.com/product/b15541992?utm_src=pdf-body
https://www.benchchem.com/product/b15541992?utm_src=pdf-body
https://www.benchchem.com/product/b15541992?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. ETP-46321 | CAS 1252594-99-2 | Sun-shinechem [sun-shinechem.com]

2. Biological characterization of ETP-46321 a selective and efficacious inhibitor of
phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nim.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [ETP-46321: A Technical Guide for Researchers and
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541992#etp-46321-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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